Attempts to mono-acylate with suberic acid derivatives often produce symmetric dimers or require expensive coupling reagents. Methyl suberyl chloride solves this via orthogonal acid chloride and methyl ester termini, enabling catalyst-free chemoselective acylation and direct hydrolysis-free functionalization.
Methyl 8-chloro-8-oxooctanoate (CAS 41624-92-4), commonly known as methyl suberyl chloride, is a highly reactive, heterobifunctional C8 aliphatic linker featuring orthogonal acid chloride and methyl ester termini. In industrial and pharmaceutical manufacturing, it serves as a critical building block for synthesizing asymmetric suberic acid derivatives, most notably suberoylanilide hydroxamic acid (SAHA, Vorinostat) analogs, tubacin, and PROTAC linkers. Supplied typically as a high-purity liquid (>95%), its primary procurement value lies in its capacity to undergo rapid, catalyst-free acylation at the chloride terminus while preserving the ester for subsequent derivatization. This orthogonality eliminates the need for complex protection-deprotection workflows, making it the preferred starting material for scalable C8-linker functionalization .
Attempting to substitute methyl 8-chloro-8-oxooctanoate with homobifunctional analogs like suberoyl chloride or unactivated precursors like methyl hydrogen suberate introduces severe process inefficiencies. Suberoyl chloride reacts indiscriminately with nucleophiles, leading to high yields of symmetric dimers (e.g., bis-amides) and requiring tedious chromatographic separation or massive stoichiometric excesses to isolate mono-functionalized products. Conversely, substituting with the mono-acid (methyl hydrogen suberate) necessitates expensive peptide coupling reagents (such as EDC or HATU) and extended reaction times, generating urea byproducts that complicate downstream purification. Procuring the pre-activated, asymmetric acid chloride directly circumvents these issues, ensuring high atom economy and scalable, chemoselective mono-acylation without the raw material overhead of coupling agents [1].
When synthesizing asymmetric C8 linkers, utilizing homobifunctional suberoyl chloride yields a statistical mixture of mono- and bis-acylated products unless a massive excess of the nucleophile is applied. In contrast, methyl 8-chloro-8-oxooctanoate possesses strict functional orthogonality; the acid chloride reacts rapidly with amines or alcohols at room temperature, while the methyl ester remains completely unreactive under these conditions. This guarantees high selectivity for the mono-acylated product without requiring stoichiometric excess, drastically reducing purification overhead and raw material waste [1].
| Evidence Dimension | Yield of asymmetric mono-acylated product (1:1 stoichiometry) |
| Target Compound Data | >90% mono-acylated product (ester preserved) |
| Comparator Or Baseline | Suberoyl chloride (homobifunctional): Statistical mixture (~50% mono, ~25% bis-acylated, ~25% unreacted) |
| Quantified Difference | Near-total elimination of symmetric bis-acylation byproducts |
| Conditions | Equimolar reaction with primary amine in DCM/Et3N at room temperature |
Eliminates the need for tedious chromatographic separation of dimers, enabling direct scale-up of asymmetric linker synthesis.
Utilizing the unactivated mono-ester, methyl hydrogen suberate, for amide synthesis requires stoichiometric amounts of expensive coupling reagents (e.g., EDC, HATU) and additives (HOBt), which generate significant mass waste and require aqueous workups to remove urea byproducts. Procuring methyl 8-chloro-8-oxooctanoate provides a pre-activated electrophile that undergoes spontaneous acylation in the presence of a simple amine base in minutes. This improves the atom economy of the coupling step and removes the procurement cost and supply chain dependency associated with complex peptide coupling reagents [1].
| Evidence Dimension | Coupling reagent requirement and reaction time |
| Target Compound Data | 0 equivalents of coupling reagents; <1 hour reaction time |
| Comparator Or Baseline | Methyl hydrogen suberate: 1.1-1.5 equivalents of EDC/HATU; 4-12 hours reaction time |
| Quantified Difference | 100% reduction in coupling reagent costs and elimination of urea byproducts |
| Conditions | Amide bond formation with primary/secondary amines at room temperature |
Lowers the cost of goods (COGs) and simplifies downstream purification by avoiding high-molecular-weight coupling byproducts.
Methyl 8-chloro-8-oxooctanoate is the optimal starting material for synthesizing suberoylanilide hydroxamic acid (SAHA) derivatives and related PET imaging probes (e.g., 18F-SAHA). Following the initial rapid acylation of an aniline derivative, the terminal methyl ester is directly converted to a hydroxamic acid using aqueous hydroxylamine and sodium hydroxide. This established two-step protocol achieves high overall yields (e.g., 54% for acylation, 65% for hydroxamate conversion in complex radiotracer synthesis) without requiring intermediate protection/deprotection steps, making it the industry-standard route for C8-hydroxamate drug discovery [1].
| Evidence Dimension | Synthetic steps to asymmetric hydroxamic acid |
| Target Compound Data | 2 steps (Acylation -> Direct Aminolysis with NH2OH) |
| Comparator Or Baseline | Suberic acid: >4 steps (Monoprotection -> Activation -> Acylation -> Deprotection -> Hydroxamate formation) |
| Quantified Difference | Reduction of at least 2 synthetic steps |
| Conditions | Synthesis of SAHA analogs or radiolabeled HDAC imaging probes |
Accelerates the medicinal chemistry workflow for HDAC inhibitor libraries and PROTAC linker functionalization.
Because it offers a pre-activated acid chloride and a stable methyl ester, this compound is the premier building block for synthesizing Vorinostat (SAHA) derivatives and novel histone deacetylase (HDAC) inhibitors. It allows for the rapid incorporation of diverse cap groups via amine coupling, followed by direct conversion of the ester to the zinc-binding hydroxamic acid, streamlining library generation [1].
In targeted protein degradation, C8 alkyl chains are frequently used as flexible linkers. Methyl 8-chloro-8-oxooctanoate enables the sequential, asymmetric attachment of an E3 ligase ligand and a target protein binder. The acid chloride can be reacted immediately with one ligand, while the methyl ester is held in reserve for subsequent hydrolysis and coupling to the second ligand, ensuring high-purity PROTAC assembly without dimer contamination [1].
The compound's rapid reaction kinetics make it highly suitable for time-sensitive radiochemical synthesis. It has been successfully utilized to synthesize 18F-labeled SAHA analogs for in vivo PET imaging of HDAC expression, where the acylation of 18F-fluoroaniline is achieved in minutes, preserving the short half-life of the fluorine-18 isotope before the final hydroxamic acid conversion [2].
Beyond simple SAHA analogs, methyl 8-chloro-8-oxooctanoate is explicitly utilized in the synthetic routes for tubacin, a highly selective HDAC6 inhibitor. Its orthogonality is critical for assembling the complex, multi-part architecture of tubacin without cross-reactivity, validating its procurement for advanced, multi-step pharmaceutical manufacturing .
Corrosive